

# Spectroscopic analysis and validation of 5-Nitroisoindolin-1-one structure

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## Compound of Interest

Compound Name: 5-Nitroisoindolin-1-one

Cat. No.: B1355421

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## Spectroscopic Validation of 5-Nitroisoindolin-1-one: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of **5-Nitroisoindolin-1-one**, a heterocyclic compound of interest in medicinal chemistry. Through a comparative approach, this document validates its structure by presenting experimental data for the target molecule alongside its structural isomers, 4-Nitroisoindolin-1-one and 6-Nitroisoindolin-1-one, and the related compound 5-Nitroisatin. Detailed experimental protocols and data visualizations are included to support researchers in their analytical endeavors.

## Comparative Spectroscopic Data

The structural elucidation of **5-Nitroisoindolin-1-one** is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained for **5-Nitroisoindolin-1-one** and its alternatives.

## <sup>1</sup>H NMR Spectral Data

Solvent: DMSO-d<sub>6</sub>

Compound	Chemical Shift ( $\delta$ ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
5-Nitroisindolin-1-one	9.04 (br s, 1H), 8.48 (d, J=2.0 Hz, 1H), 8.25 (dd, J=2.0, 8.4 Hz, 1H), 7.91 (d, J=8.4 Hz, 1H), 4.51 (s, 2H)[1]
4-Nitroisindolin-1-one	8.90 (s, 1H), 8.41 (d, 1H), 8.10 (d, 1H), 7.79 (t, 1H), 4.78 (s, 2H)
6-Nitroisindolin-1-one	Data not available in searched literature.
5-Nitroisatin	Not directly comparable due to structural differences.

## <sup>13</sup>C NMR Spectral Data

Solvent: DMSO-d<sub>6</sub>

Compound	Chemical Shift ( $\delta$ ) ppm
5-Nitroisindolin-1-one	Data not available in searched literature.
4-Nitroisindolin-1-one	Data not available in searched literature.
6-Nitroisindolin-1-one	Data not available in searched literature.
5-Nitroisatin	Annotated peaks available in supplementary materials from various studies.[2]

## IR Spectral Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )
5-Nitroisindolin-1-one	Specific data not available. Expected peaks: ~3200-3400 (N-H stretch), ~1680-1720 (C=O, amide), ~1500-1550 and ~1300-1350 (NO <sub>2</sub> asymmetric and symmetric stretch).
4-Nitroisindolin-1-one	Specific data not available. Expected peaks similar to the 5-nitro isomer.
6-Nitroisindolin-1-one	Specific data not available. Expected peaks similar to the 5-nitro isomer.
5-Nitroisatin	Peaks related to N-H stretching, vinyl C-H stretching, and carbonyl C=O stretching have been identified.[3]

## Mass Spectrometry Data

Compound	Molecular Weight	Key Fragmentation Peaks (m/z)
5-Nitroisindolin-1-one	178.14 g/mol	Specific data not available. Expected [M] <sup>+</sup> at 178.
4-Nitroisindolin-1-one	178.14 g/mol [4]	FAB-MS (M+1): 179.
6-Nitroisindolin-1-one	178.14 g/mol	Specific data not available. Expected [M] <sup>+</sup> at 178.
5-Nitroisatin	192.13 g/mol [5]	Molecular ion and fragmentation data are available in spectral databases.[6]

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of **5-Nitroisindolin-1-one** and its alternatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). Ensure the sample is fully dissolved. Filter the solution through a glass wool plug into a clean NMR tube.
- $^1\text{H}$  NMR Spectroscopy:
  - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
  - Use a standard pulse sequence for proton NMR.
  - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
  - Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak of DMSO- $d_6$  at 2.50 ppm.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Acquire the spectrum on the same spectrometer.
  - Use a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected range (typically 0-200 ppm).
  - Acquire a larger number of scans compared to  $^1\text{H}$  NMR due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
  - Reference the spectrum to the solvent peak of DMSO- $d_6$  at 39.52 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
  - Solid (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

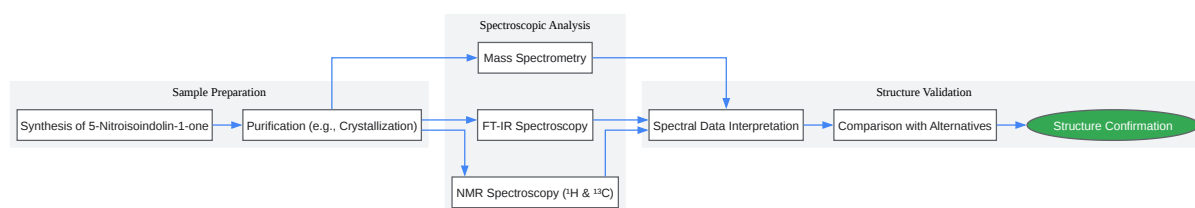
- Solid (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Place the sample in the spectrometer and record the sample spectrum.
  - Typically, spectra are collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
  - Co-add multiple scans to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization:
  - Electron Ionization (EI): Introduce the sample into the mass spectrometer, where it is bombarded with a high-energy electron beam.
  - Electrospray Ionization (ESI): Infuse the sample solution into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different  $m/z$  values.

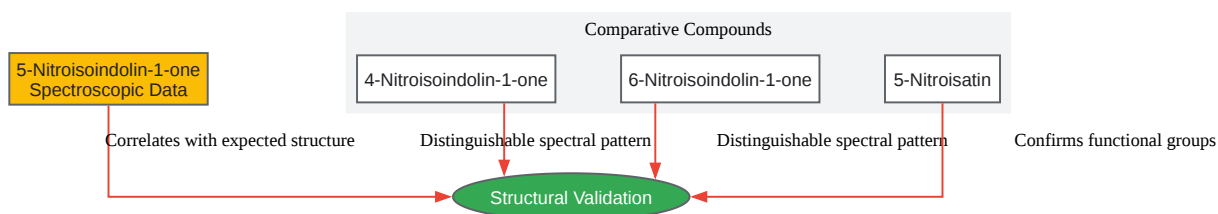
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and validation of the **5-Nitroisoindolin-1-one** structure.



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Caption: Workflow for Spectroscopic Analysis and Validation.



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Caption: Logic for Comparative Structural Validation.

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